molecular formula C20H23N B586384 N-Desmethyl cis-Terbinafine CAS No. 114311-72-7

N-Desmethyl cis-Terbinafine

Cat. No.: B586384
CAS No.: 114311-72-7
M. Wt: 277.411
InChI Key: IZJZLXQHMWUCIC-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is related to naftifine and is known for its antimycotic properties.

Preparation Methods

The synthesis of N-Desmethyl cis-Terbinafine involves several steps. One of the key intermediates in its synthesis is 6,6-dimethylhept-1-en-4-yn-3-ol. The process typically involves:

    Metalation by n-butyllithium: This step is followed by the selective addition of the lithium salt.

    Grignard Reaction: This reaction results in a high yield of the desired intermediate.

In industrial production, a batch-flow hybrid process is often employed. This method combines batch and flow chemistry techniques to optimize the synthesis, ensuring high yield and purity while minimizing side-products .

Chemical Reactions Analysis

N-Desmethyl cis-Terbinafine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Desmethyl cis-Terbinafine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its effects on fungal cells to understand its antifungal properties.

    Medicine: It serves as a reference compound in the development of new antifungal drugs.

    Industry: It is used in the production of antifungal agents and in impurity profiling

Mechanism of Action

The mechanism of action of N-Desmethyl cis-Terbinafine involves the inhibition of the enzyme squalene epoxidase. This enzyme is crucial in the biosynthesis of ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

N-Desmethyl cis-Terbinafine is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

    Terbinafine: The parent compound, which is also an antifungal agent.

    Naftifine: Another allylamine antifungal agent with a similar mechanism of action.

    Butenafine: A related compound used to treat fungal infections.

This compound stands out due to its specific inhibition of squalene epoxidase and its effectiveness in treating fungal infections .

Properties

IUPAC Name

(Z)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJZLXQHMWUCIC-YWEYNIOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C\CNCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-naphthalenemethanamine (1.34 g, 8.51 mmol) and 6,6-dimethyl-2-hepten-4-ynal (1.16 g, 8.51 mmol) in 20 ml of dry ethyl ether was stirred over 4A sieves overnight. Sieve material was then removed by centrifugation, washed once with ethyl ether and the combined ether fractions concentrated to afford the crude condensed product. About 8.08 mmol of this material was stirred with sodium borohydride (343 mg, 9.06 mmol) in 20 ml of methanol at room temperature for 3.75 hours. The reaction mixture was partitioned between aqueous sodium bicarbonate and methylene chloride, the aqueous layer extracted twice with methylene chloride, and the combined organic solution washed with water and dried over magnesium sulfate. Removal of the solvent afforded N-(6,6-dimethyl-2-hepten-4-ynyl)-1-naphthalenemethanamine as a mixture of the E and Z isomers. Flash chromatography of this product on silica gel (5 cm column, eluting with 0.2% triethylamine in chloroform) afforded 0.74 g of the pure (E)-N-6,6-dimethyl-2-hepten-4-ynyl)-1-naphthalenemethanamine.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
material
Quantity
8.08 mmol
Type
reactant
Reaction Step Three
Quantity
343 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.